molecular formula C10H12BrClO4 B2687260 Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate CAS No. 149416-33-1

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B2687260
CAS No.: 149416-33-1
M. Wt: 311.56
InChI Key: JKKDXLXBGLGRJZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[321]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of bromine, chlorine, and oxygen atoms within its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of a suitable bicyclic precursor, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and oxygen atoms within a bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO4/c1-2-15-10(14)6-4-3-5(16-9(4)13)7(11)8(6)12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKDXLXBGLGRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C(C1Cl)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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